3-Pentylthiophene

Organic Field-Effect Transistors Thermal Stability Crystallinity

3-Pentylthiophene is a monosubstituted thiophene derivative that serves as the essential monomeric building block for synthesizing regioregular poly(3-pentylthiophene) (P3PT), a member of the poly(3-alkylthiophene) (P3AT) family of π-conjugated polymers. Its structure—a five-carbon pentyl chain appended at the 3-position of the thiophene ring—imparts a unique balance of solubility in common organic solvents and solid-state packing characteristics, distinguishing it from both shorter-chain (e.g., butyl) and longer-chain (e.g., hexyl, octyl) analogs.

Molecular Formula C9H14S
Molecular Weight 154.27 g/mol
CAS No. 102871-31-8
Cat. No. B010171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentylthiophene
CAS102871-31-8
Molecular FormulaC9H14S
Molecular Weight154.27 g/mol
Structural Identifiers
SMILESCCCCCC1=CSC=C1
InChIInChI=1S/C9H14S/c1-2-3-4-5-9-6-7-10-8-9/h6-8H,2-5H2,1H3
InChIKeyPIQKSZYJGUXAQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pentylthiophene (CAS 102871-31-8): Monomer for Regioregular Poly(3-alkylthiophene) Semiconductors in Organic Electronics


3-Pentylthiophene is a monosubstituted thiophene derivative that serves as the essential monomeric building block for synthesizing regioregular poly(3-pentylthiophene) (P3PT), a member of the poly(3-alkylthiophene) (P3AT) family of π-conjugated polymers [1]. Its structure—a five-carbon pentyl chain appended at the 3-position of the thiophene ring—imparts a unique balance of solubility in common organic solvents and solid-state packing characteristics, distinguishing it from both shorter-chain (e.g., butyl) and longer-chain (e.g., hexyl, octyl) analogs [2]. This compound is primarily procured as a high-purity liquid monomer (≥97%, density 0.95 g/cm³, boiling point 200 °C) for the subsequent polymerization and fabrication of active layers in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other optoelectronic devices .

Why 3-Hexylthiophene (P3HT Monomer) Cannot Simply Replace 3-Pentylthiophene in Device Fabrication


In the poly(3-alkylthiophene) series, seemingly minor variations in alkyl side-chain length—such as substituting a pentyl (C5) for a hexyl (C6) or butyl (C4) chain—profoundly alter the polymer's thermal, structural, and optoelectronic properties [1]. This is because the side chain governs both solution processability and solid-state molecular packing. Longer chains enhance solubility, which facilitates solution processing, but simultaneously introduce increased steric hindrance that disrupts the critical π-π stacking interactions between conjugated backbones, thereby reducing charge carrier mobility and crystallinity [2]. Consequently, a researcher developing an OFET or OPV cannot arbitrarily interchange 3-pentylthiophene with 3-hexylthiophene (the monomer for the ubiquitous P3HT) and expect to reproduce a specific set of device metrics; the quantitative evidence below demonstrates that P3PT and P3HT are distinct materials with different performance profiles and application niches [1][3].

Quantitative Differentiation: How P3PT from 3-Pentylthiophene Compares to P3HT and Other P3ATs


Thermal Stability and Morphology: Higher Melting Transition of P3PT vs. P3HT

Regioregular poly(3-pentylthiophene) (P3PT) exhibits a significantly higher melting transition temperature (Tm) than its most common analog, poly(3-hexylthiophene) (P3HT), indicating enhanced thermal stability and a more rigid solid-state morphology. This difference arises because the shorter pentyl side chain induces less steric disruption of the polymer backbone, leading to a more crystalline solid-state packing [1]. The observed Tm values across the P3AT family follow a linear trend of decreasing Tm with increasing alkyl side-chain length, positioning P3PT between P3BT (butyl) and P3HT (hexyl) [1].

Organic Field-Effect Transistors Thermal Stability Crystallinity

Nanostructure and Packing: Reduced Interlayer d-Spacing in P3PT vs. P3HT

X-ray diffraction analysis reveals that P3PT films adopt a more compact lamellar structure compared to P3HT. The interlayer d(100) spacing and the π-stacking d(010) distance are both smaller in P3PT, which is a direct structural consequence of the reduced steric bulk of the pentyl side chain. This tighter packing facilitates more efficient charge transport between polymer chains [1]. A separate study confirms this trend across the P3AT series, showing that the d(100) spacing for P3PT (1.51 nm) is significantly smaller than that of poly(3-heptylthiophene) (1.835 nm), demonstrating the systematic effect of alkyl chain length on packing [2].

X-Ray Diffraction Thin-Film Morphology π-π Stacking

Charge Transport: OFET Hole Mobility of P3PT vs. P3HT and P3OT

The field-effect hole mobility of P3PT is a key performance metric for OFET applications. While P3HT can achieve mobilities in the range of 0.05–0.2 cm²/Vs depending on processing, the specific value for P3PT films fabricated under standard conditions is reported as up to 0.10 cm²/(V s) [1]. The mobility is highly dependent on molecular weight and film morphology. Studies on the effect of alkyl side-chain length show that increasing the chain length beyond pentyl (e.g., to octyl) significantly deteriorates mobility; the field-effect mobility of poly(3-octylthiophene) (P3OT) cast at -30°C was found to be twofold lower than that of P3PT under identical conditions [2].

Organic Field-Effect Transistors Hole Mobility Charge Transport

Photovoltaic Performance: Power Conversion Efficiency of P3PT:Fullerene Solar Cells

The photovoltaic performance of P3PT has been evaluated in bulk heterojunction solar cells using different fullerene acceptors. When blended with PC₇₁BM, P3PT-based cells achieved a power conversion efficiency (PCE) of 3.70% [1]. Further optimization of the acceptor material led to significantly higher efficiencies: P3PT cells with indene-C₇₀ bisadduct (IC₇₀BA) demonstrated a PCE of 5.44% with a high open-circuit voltage (Vₒc) of 0.88 V, while those with IC₆₀BA achieved 4.50% and a Vₒc of 0.89 V [2]. In contrast, devices based on P3PT nanowire/PC₇₁BM nanocomposites yielded a slightly lower PCE of 3.33% [1]. For context, optimized P3HT:PCBM solar cells typically exhibit PCEs in the 3–5% range, though values can vary widely with processing conditions.

Organic Photovoltaics Bulk Heterojunction Solar Cells Power Conversion Efficiency

Conductivity and Electronic Properties: Dark Conductivity and ESR of Undoped P3PT

The intrinsic electrical properties of undoped poly(3-pentylthiophene) have been characterized. The dark room-temperature conductivity of P3PT was measured as 10⁻⁸ S m⁻¹, and electron spin resonance (ESR) measurements revealed a spin density of 10¹⁸ spins g⁻¹ with a g-value of 2.0039 and a peak-to-peak linewidth (ΔHₚₚ) of approximately 6 Gauss [1]. These values are consistent with a semiconducting polymer having a low density of unpaired spins. After doping with iodine (I₂), the conductivity increases significantly, and the Pauli-like susceptibility corresponds to a density of states at the Fermi level of approximately 0.01 states eV⁻¹ per carbon atom in the thiophene ring, which is comparable to poly(paraphenylene) (PPP) doped with AsF₅ [1].

Conductivity Doping Electron Spin Resonance

Crystallinity and Open-Circuit Voltage: P3AT Side-Chain Length Affects Vₒc in Solar Cells

In a study comparing poly(3-butylthiophene) (P3BT), poly(3-pentylthiophene) (P3PT), and poly(3-hexylthiophene) (P3HT) in nanofiber:PCBM solar cells, the crystallinity of the P3AT was found to directly influence the energy of the charge-transfer state (E_CT) and, consequently, the open-circuit voltage (Vₒc) of the device [1]. P3AT crystallinity, expressed as the crystalline nanofiber mass fraction f, was varied between ∼0.1 and ∼0.9. The relationship was quantified as E_CT = E_CT⁰ − 0.2 f eV, and Vₒc relates to E_CT as Vₒc = E_CT/q − 0.6 V [1]. While the alkyl side-chain length influences the baseline E_CT⁰ value, the study demonstrates that tuning crystallinity is a viable strategy for optimizing Vₒc in P3AT-based devices, with P3PT serving as the intermediate case between the more crystalline P3BT and the less crystalline P3HT.

Organic Photovoltaics Open-Circuit Voltage Crystallinity

Optimal Application Scenarios for 3-Pentylthiophene and Its Polymer P3PT


High-Performance OFETs Requiring Enhanced Thermal and Morphological Stability

Given its higher melting transition (259 °C) and more compact lamellar packing (d(100) = 1.51 nm) compared to P3HT, P3PT derived from 3-pentylthiophene is particularly well-suited for OFET fabrication where thermal stability during device processing or operation is a concern [1]. The polymer's ability to self-assemble into crystalline nanowires (16–17 nm width, aspect ratio up to 465) from solution enables the fabrication of high-performance nanowire-based transistors [1]. Researchers should prioritize 3-pentylthiophene as a monomer when the device architecture demands a polymer that maintains its crystalline morphology at elevated temperatures better than P3HT, thereby ensuring consistent charge transport properties.

Bulk Heterojunction Solar Cells Optimized with High-LUMO Fullerene Acceptors

The photovoltaic data clearly indicate that P3PT achieves its highest performance when paired with indene-C₇₀ bisadduct (IC₇₀BA), yielding a PCE of 5.44% and a high Vₒc of 0.88 V [2]. This performance surpasses the typical P3HT:PCBM benchmark and suggests that P3PT's electronic structure is particularly well-matched to acceptors with higher-lying LUMO levels. Consequently, 3-pentylthiophene is the monomer of choice for developing OPV active layers that are designed to leverage novel, high-LUMO non-fullerene or fullerene-derivative acceptors, where maximizing Vₒc is a primary design goal [2].

Solution-Processed Electronic Devices Where Solubility and Processability Must Mirror P3HT

Despite its shorter alkyl chain, P3PT (Mw ~ 61,800–77,000) exhibits solubility and processability in common organic solvents that are comparable to those of P3HT [1]. This makes 3-pentylthiophene an attractive monomer for applications requiring solution-based fabrication techniques like spin-coating or inkjet printing, but where a slightly more crystalline and thermally stable polymer film is desired without sacrificing the ease of processing afforded by longer-chain analogs. This scenario is common in the development of flexible, printed electronics where a balance between performance and manufacturability is paramount [1].

Investigations of Odd-Even Alkyl Chain Effects on Polymer Self-Assembly and Device Physics

As the first regioregular poly(3-alkylthiophene) with an odd-numbered alkyl side chain to be comprehensively investigated, P3PT derived from 3-pentylthiophene serves as a critical model system for fundamental studies on how odd-vs-even alkyl chain length affects self-assembly, crystallization, and charge transport in conjugated polymers [1]. Researchers in materials science and polymer physics should procure this monomer to synthesize P3PT for comparative studies aimed at elucidating structure-property relationships that guide the rational design of next-generation semiconducting polymers.

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